molecular formula C11H16BrNO B13488828 5-(4-Bromophenoxy)pentan-1-amine

5-(4-Bromophenoxy)pentan-1-amine

Cat. No.: B13488828
M. Wt: 258.15 g/mol
InChI Key: AYYHDIREKUZACT-UHFFFAOYSA-N
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Description

5-(4-Bromophenoxy)pentan-1-amine is an organic compound with the molecular formula C11H16BrNO It is a derivative of pentan-1-amine, where the amine group is attached to a pentane chain substituted with a 4-bromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenoxy)pentan-1-amine typically involves the reaction of 4-bromophenol with 1-bromopentane to form 5-(4-bromophenoxy)pentane. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenoxy)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The bromine atom can be reduced to form a phenoxy-pentylamine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium hydroxide, thiols, or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenoxy-pentylamine derivatives.

    Substitution: Formation of hydroxyl, thiol, or alkyl-substituted derivatives.

Scientific Research Applications

5-(4-Bromophenoxy)pentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenoxy)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenol: A precursor in the synthesis of 5-(4-Bromophenoxy)pentan-1-amine.

    Pentan-1-amine: The parent amine from which the compound is derived.

    4-Bromophenoxyacetic acid: A structurally related compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both a bromophenoxy group and a pentan-1-amine chain. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

5-(4-bromophenoxy)pentan-1-amine

InChI

InChI=1S/C11H16BrNO/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-7H,1-3,8-9,13H2

InChI Key

AYYHDIREKUZACT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCCN)Br

Origin of Product

United States

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